![molecular formula C15H16FNO4S B4842419 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B4842419.png)
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
Overview
Description
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the development of diseases such as inflammation, cancer, and diabetes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. It has also been found to inhibit the activity of protein kinase B (PKB), which is a protein that is involved in the development of cancer.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of cancer cells. Additionally, the compound has been found to improve glucose uptake and insulin sensitivity, which are important for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential toxic effects.
Future Directions
There are several future directions for the study of 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. One direction is to investigate the compound's potential as a therapeutic agent for various diseases such as inflammation, cancer, and diabetes. Further studies are needed to determine the optimal dosage, duration of treatment, and potential side effects of the compound. Another direction is to investigate the structure-activity relationship of the compound to identify more potent derivatives. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. The compound has been synthesized through various methods and has been found to inhibit the activity of various enzymes and proteins that are involved in the development of these diseases. Further studies are needed to determine the optimal dosage, duration of treatment, and potential side effects of the compound. Additionally, studies are needed to investigate the structure-activity relationship of the compound and its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of these diseases.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXTZNNDGBNXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-fluoro-4-methoxy-N-(2-phenoxyethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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